N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound is a highly complex tricyclic acetamide derivative featuring a fused oxa-aza heterocyclic core. Its structure includes a 2-fluorophenyl substituent at position 5, a hydroxymethyl group at position 11, and a 14-methyl group on the central tricyclic scaffold. The acetamide side chain is linked to a 2,5-dimethylphenyl group via a sulfanyl bridge.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-15-8-9-16(2)23(10-15)31-24(35)14-37-28-21-11-20-18(13-34)12-30-17(3)25(20)36-27(21)32-26(33-28)19-6-4-5-7-22(19)29/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOIFMVJHJORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can be approached through multi-step organic synthesis. The key steps may involve:
Formation of the triazatricyclo compound: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanyl group: This step may involve nucleophilic substitution reactions.
Attachment of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as chromatography and recrystallization.
Scale-up: Adapting laboratory-scale reactions to industrial-scale processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound can be used as a building block for creating new polymers and materials with unique properties.
Biology
Biological probes: The compound can be used to study biological processes due to its complex structure and functional groups.
Medicine
Drug development:
Industry
Catalysts: The compound can be used in catalytic processes due to its unique structure.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*LogP values inferred from structural features.
Functional Analogues (Pesticides)
lists acetamide derivatives like oxadixyl (fungicide) and flumetsulam (herbicide) . While these share the acetamide backbone, their structural simplicity contrasts sharply with the target compound:
- Oxadixyl : Contains a methoxy group and oxazolidinyl ring, targeting oomycete fungi.
- Flumetsulam : A triazolopyrimidine sulfonamide, inhibiting acetolactate synthase in weeds.
The target compound’s tricyclic core and fluorophenyl group suggest a more specialized mechanism, likely distinct from broad-spectrum pesticide activity.
Key Research Findings and Inferences
Electronic Effects : The 2-fluorophenyl group in the target compound may enhance binding specificity compared to the 4-methoxyphenyl group in ZINC9116207, as fluorine’s electronegativity could stabilize dipole interactions in enzymatic pockets .
Biological Activity
N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 452.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Topoisomerase Inhibition : Similar compounds have shown potential as selective inhibitors of topoisomerase II, which is crucial for DNA replication and repair processes in cancer cells .
- Reactive Oxygen Species (ROS) Induction : The compound may induce ROS levels in cancer cells, leading to apoptosis—programmed cell death—particularly in the G1 phase of the cell cycle .
- Anticancer Activity : Preliminary studies suggest that related compounds exhibit anticancer effects on various cell lines, including those from breast, colon, lung, and prostate cancers .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- Study on Anticancer Effects : A study evaluated the efficacy of similar compounds against various cancer cell lines. The results indicated significant cytotoxicity at low concentrations compared to standard chemotherapeutic agents like etoposide .
- Topoisomerase II Inhibition Study : In vitro assays demonstrated that certain derivatives of this compound inhibit topoisomerase II without intercalating DNA, suggesting a targeted mechanism that minimizes off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
